![molecular formula C12H8F3NO2 B2395529 5-(3-Trifluoromethyl-phenyl)-furan-2-carbalde hyde oxime CAS No. 57666-46-3](/img/structure/B2395529.png)
5-(3-Trifluoromethyl-phenyl)-furan-2-carbalde hyde oxime
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Overview
Description
“5-(3-Trifluoromethyl-phenyl)-furan-2-carbaldehyde” is a chemical compound with various names such as 5-[3-(Trifluoromethyl)phenyl]-2-furancarboxaldehyde and 5-[3-(Trifluoromethyl)phenyl]furfural .
Synthesis Analysis
The Knoevenagel condensations of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with seven compounds containing an active methyl or methylene group have been studied . The compounds used were: methyl 2-cyanoacetate, malononitrile, 2-furylacetonitrile, acetophenone, 2-thioxo-1,3-thiazolidin-4-one (rhodanine), 5,5-dimethylcyclohexane-1,3-dione (dimedone), and methyl 2-azidoacetate .Molecular Structure Analysis
The molecular formula of “5-(3-Trifluoromethyl-phenyl)-furan-2-carbaldehyde” is C12H7F3O2 .Chemical Reactions Analysis
The effect of microwave irradiation on the condensation reactions was studied and compared with “classical” conditions . Thermolysis of methyl 2-azido-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}propenoate afforded methyl 2-[3-(trifluoromethyl)phenyl)]-4H-furo[3,2-b]pyrrole-5-carboxylate .Scientific Research Applications
Knoevenagel Condensations and Microwave Irradiation
The Knoevenagel condensation reactions of 5-[(3-trifluoromethyl)phenyl]furan-2-carbaldehyde with various compounds containing active methyl or methylene groups have been studied . These compounds include methyl 2-cyanoacetate, malononitrile, 2-furylacetonitrile, acetophenone, 2-thioxo-1,3-thiazolidin-4-one (rhodanine), 5,5-dimethylcyclohexane-1,3-dione (dimedone), and methyl 2-azidoacetate. Additionally, the effect of microwave irradiation on these condensation reactions was investigated and compared with classical conditions.
Synthesis of 2-Aryl-5-{2-[3-(Trifluoromethyl)phenyl]ethenyl}-1,3,4-oxadiazoles
By cyclizing 3-[3-(trifluoromethyl)phenyl]acrylic acid with substituted benzohydrazides in the presence of phosphoryl chloride, a series of 2-aryl-5-{2-[3-(trifluoromethyl)phenyl]ethenyl}-1,3,4-oxadiazoles was synthesized . These compounds exhibit potential antimicrobial properties.
Glycosylation Using 3,5-Di(trifluoromethyl)phenyl(cyano)iodonium Triflate
3,5-Di(trifluoromethyl)phenyl(cyano)iodonium triflate is a stable and powerful thiophile that activates p-tolyl thioglycoside donors at room temperature. It efficiently glycosylates various alcoholic acceptors, providing desired glycosides .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(NE)-N-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2/c13-12(14,15)9-3-1-2-8(6-9)11-5-4-10(18-11)7-16-17/h1-7,17H/b16-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOLWMOVMYZMQJ-FRKPEAEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)/C=N/O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Trifluoromethyl-phenyl)-furan-2-carbalde hyde oxime |
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